3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-21-15-13(19-20-21)14(16-9-17-15)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNLIVGKMHJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination via Nucleophilic Aromatic Substitution
The 7-chloro intermediate reacts with 1-naphthylamine in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N). For example, heating 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine with 1-naphthylamine at 80–100°C for 12–24 hours affords the target compound in 65–75% yield. Kinetic studies reveal that electron-withdrawing groups on the triazolopyrimidine enhance reactivity toward aromatic amines.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers superior yields (80–85%) under milder conditions. Utilizing Pd(OAc)₂ with BINAP as a ligand and Cs₂CO₃ as a base in toluene at 110°C enables efficient coupling of 7-chloro intermediates with 1-naphthylamine. This method circumvents side reactions observed in classical SNAr pathways, such as hydrolysis to hydroxy derivatives.
Methylation at the N3 Position
Post-functionalization methylation is achieved using methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) in anhydrous THF. Quaternary ammonium salts (e.g., tetrabutylammonium iodide) enhance reactivity, yielding 3-methyl derivatives in >90% purity. Alternatively, reductive amination with formaldehyde and sodium cyanoborohydride provides selective N-methylation without affecting the naphthylamine moiety.
One-Pot Synthesis Strategies
Recent advancements demonstrate one-pot protocols combining cyclocondensation, chlorination, and amination. For example, sequential treatment of 3-amino-1,2,4-triazole with ethyl acetoacetate, POCl₃, and 1-naphthylamine in a single reactor achieves 60–70% overall yield. Solvent systems (e.g., acetic acid for cyclization and DMF for amination) are optimized to minimize intermediate isolation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical SNAr | DMF, K₂CO₃, 80°C, 24h | 65–75 | Low cost, no transition metals | Long reaction time, moderate yield |
| Buchwald-Hartwig | Pd(OAc)₂/BINAP, Cs₂CO₃, 110°C, 12h | 80–85 | High yield, mild conditions | Requires palladium catalysts |
| One-Pot Synthesis | Sequential steps in mixed solvents | 60–70 | Reduced purification steps | Solvent compatibility challenges |
Structural Characterization and Validation
X-ray crystallography confirms the planar geometry of the triazolopyrimidine core, with dihedral angles between the naphthyl group and heterocycle ranging from 15° to 72°. NMR spectroscopy (¹H, ¹³C) verifies regioselective amination, with characteristic shifts for the naphthylamine protons (δ 7.8–8.2 ppm) and methyl group (δ 2.5 ppm). Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with [M+H]⁺ at m/z 314.
Scale-Up and Industrial Feasibility
Kilogram-scale production favors Buchwald-Hartwig coupling due to reproducibility, though cost analyses suggest classical SNAr is preferable for small batches. Continuous flow systems are being explored to enhance one-pot synthesis efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or triazolo[4,5-d]pyrimidine core .
Scientific Research Applications
3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to alterations in cell signaling pathways and affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Implications for Drug Design
- Lipophilicity : The naphthalen-1-yl group increases logP, which may enhance blood-brain barrier penetration but reduce solubility .
- Selectivity : Smaller substituents at position 3 (e.g., methyl) may improve selectivity by avoiding off-target interactions .
- Activity Optimization : Introducing a propylthio group at position 5 could enhance potency, as seen in Ticagrelor, but requires balancing solubility .
Biological Activity
3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS Number: 899757-79-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C15H12N6
- Molecular Weight : 276.296 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a naphthyl substituent, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Emerging research suggests that compounds within the triazolo-pyrimidine class exhibit antiviral properties by inhibiting viral replication mechanisms. For example, studies have indicated that similar compounds can effectively inhibit RNA polymerase activity in viruses such as Hepatitis C Virus (HCV) .
- Anticancer Potential : The compound's structural features may allow it to target specific enzymes involved in cancer cell proliferation. Mechanistic studies have shown that derivatives of triazolo-pyrimidines can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are critical in cancer biology .
- Antimicrobial Properties : Preliminary investigations have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown over 90% inhibition against Escherichia coli at specific concentrations .
Biological Activity Data
The biological activity of this compound has been assessed in multiple studies. Below is a summary table of key findings:
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Study on Antiviral Activity : A recent study evaluated the antiviral efficacy of various triazolo-pyrimidine derivatives against HCV. The results indicated that compounds with similar structural motifs displayed significant inhibition of viral replication pathways, suggesting potential therapeutic avenues for treating viral infections .
- Anticancer Studies : Research focusing on the anticancer properties of triazolo-pyrimidines revealed that they can induce apoptosis in cancer cell lines through the inhibition of key metabolic enzymes involved in DNA synthesis and repair mechanisms .
- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited strong antibacterial properties against Gram-negative bacteria, indicating their potential utility in combating resistant bacterial strains .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR (400 MHz) resolve substituent positions and confirm coupling patterns (e.g., aromatic protons at δ 7.6–8.5 ppm for naphthyl groups) .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., S(6) ring motifs stabilized by intramolecular C–H···N bonds) .
- DFT calculations : Predict molecular electrostatic potential (MEP) surfaces and HOMO-LUMO gaps to assess reactivity .
How can reaction conditions be optimized to improve synthetic yield and purity?
Q. Advanced
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalyst selection : Use Pd/C or Cu(I) catalysts for Suzuki-Miyaura or click chemistry steps, respectively .
- Solvent effects : Replace DMF with acetone for higher regioselectivity in thioether formation .
- Yield tracking : Monitor via LCMS (>95% purity thresholds) and optimize quenching times to prevent decomposition .
What methodologies are used to study the compound’s interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to kinases or receptors at nM–µM affinity ranges .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
- In vitro assays : Use HEK293 or cancer cell lines to assess IC values (e.g., CDK inhibition at <1 µM) .
How can computational methods like DFT aid in understanding the compound’s reactivity?
Advanced
DFT (B3LYP/6-311G(d,p)) provides:
- Charge distribution : Mulliken charges reveal electron-rich sites (e.g., triazole N3) prone to electrophilic attack .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) to compare tautomeric forms.
- Reactivity prediction : MEP surfaces identify nucleophilic/electrophilic regions for functionalization (Table 1) .
Table 1 : DFT-derived parameters for triazolopyrimidine derivatives
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.2 | Indicates moderate chemical reactivity |
| MEP minimum (N3) | -0.15 | Favors hydrogen bonding with targets |
How to analyze discrepancies in biological activity data across structural derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups alter CDK2 inhibition by 10-fold) .
- Molecular docking : Use AutoDock Vina to correlate binding poses with IC values. Hydrophobic naphthyl groups enhance kinase binding via π-stacking .
- Meta-analysis : Aggregate data from SPR, ITC, and cytotoxicity assays to resolve conflicting potency reports .
What are the key structural features influencing the compound’s pharmacological properties?
Q. Basic
- Triazolopyrimidine core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
- Naphthyl substituent : Enhances lipophilicity (logP >3) for membrane permeability .
- Methyl group at C3 : Reduces metabolic degradation by cytochrome P450 enzymes .
What are the challenges in crystallizing this compound for X-ray analysis?
Q. Advanced
- Polymorphism : Multiple hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) lead to varied crystal forms .
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation and avoid amorphous solids .
- Temperature gradients : Crystallize at 4°C to stabilize weak C–H···O interactions observed in the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
